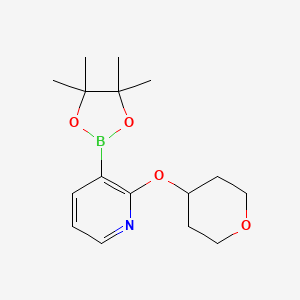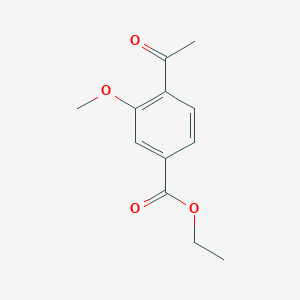
Ethyl 4-acetyl-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetyl-3-methoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is a derivative of benzoic acid and features both acetyl and methoxy functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-acetyl-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-acetyl-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetyl-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Major Products Formed
Oxidation: 4-carboxy-3-methoxybenzoic acid.
Reduction: 4-(1-hydroxyethyl)-3-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-acetyl-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mécanisme D'action
The mechanism of action of ethyl 4-acetyl-3-methoxybenzoate involves interactions with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may participate in metabolic pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Ethyl 4-acetyl-3-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 4-methoxybenzoate: Lacks the acetyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 4-hydroxy-3-methoxybenzoate: Contains a hydroxyl group instead of an acetyl group, leading to different biological activities and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl 4-acetyl-3-methoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)9-5-6-10(8(2)13)11(7-9)15-3/h5-7H,4H2,1-3H3 |
Clé InChI |
JCGOOYJUMPHYCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


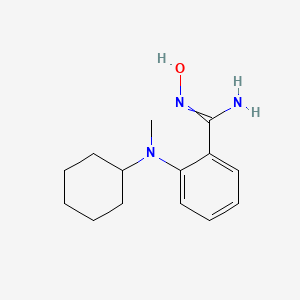
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
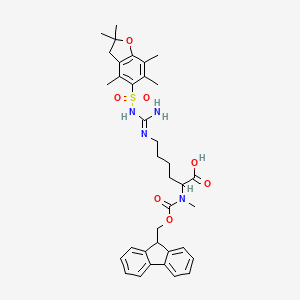
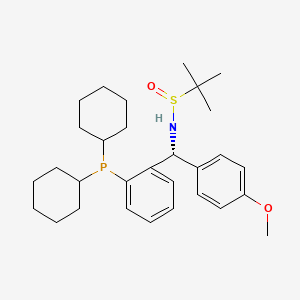
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)
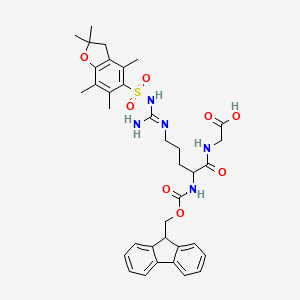
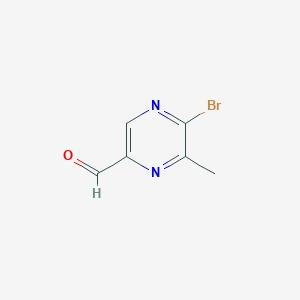
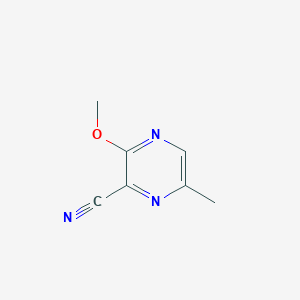
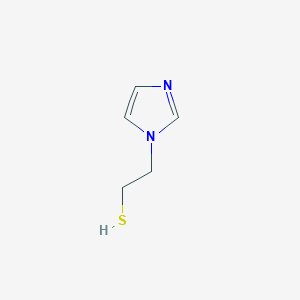
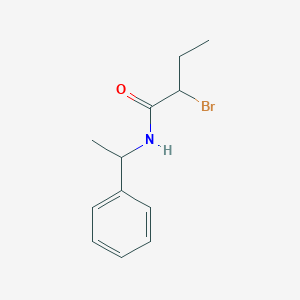
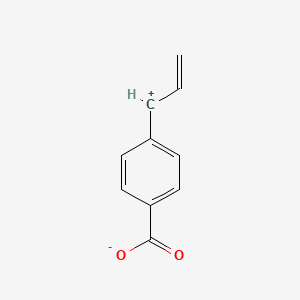
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
